![molecular formula C30H28N4O2S2 B2939985 N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-((3-cyano-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)thio)propanamide CAS No. 690269-97-7](/img/structure/B2939985.png)
N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-((3-cyano-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)thio)propanamide
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Description
N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-((3-cyano-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)thio)propanamide is a useful research compound. Its molecular formula is C30H28N4O2S2 and its molecular weight is 540.7. The purity is usually 95%.
BenchChem offers high-quality N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-((3-cyano-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)thio)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-((3-cyano-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)thio)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Psychotropic, Anti-Inflammatory, and Cytotoxicity Research
A study by Zablotskaya et al. (2013) explored derivatives of N-(benzo[d]thiazol-2-yl)phenyl, finding significant psychotropic activity, high anti-inflammatory activity, and selective cytotoxic effects on tumor cell lines. These compounds also demonstrated antimicrobial action, contributing to potential therapeutic applications in various fields (Zablotskaya et al., 2013).
Antitumor Activity
Al-Suwaidan et al. (2016) synthesized a novel series of quinazolinone derivatives and evaluated their antitumor activity. Some compounds exhibited broad-spectrum antitumor activity and were more potent than the control 5-FU. The study suggests these derivatives as potential candidates for cancer treatment (Al-Suwaidan et al., 2016).
Synthesis and Evaluation of Cytotoxicity
Eshghi et al. (2019) focused on the synthesis of new benzothiazole derivatives and evaluated their anti-tumor activity against various cell lines. The study revealed significant cytotoxicity in certain compounds, indicating potential for cancer therapy applications (Eshghi et al., 2019).
Antimicrobial Activity
Desai, Shihora, and Moradia (2007) synthesized new quinazoline derivatives and evaluated their antimicrobial activities against various bacterial and fungal strains. This research contributes to the potential use of these compounds in treating infectious diseases (Desai, Shihora, & Moradia, 2007).
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N4O2S2/c1-4-20-21(17-31)29(34-23-15-30(2,3)16-24(35)27(20)23)37-13-12-26(36)32-19-9-7-8-18(14-19)28-33-22-10-5-6-11-25(22)38-28/h5-11,14H,4,12-13,15-16H2,1-3H3,(H,32,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGEZWMFCEMBVLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC2=C1C(=O)CC(C2)(C)C)SCCC(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5S4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-((3-cyano-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)thio)propanamide |
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